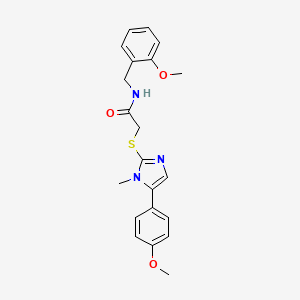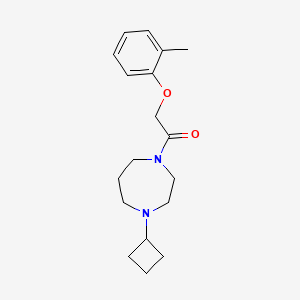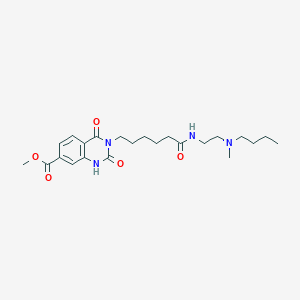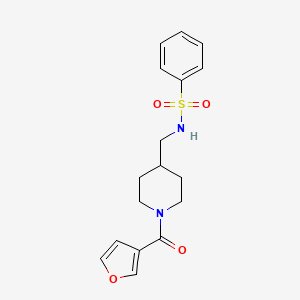
1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde”, there are general methods for the synthesis of thiophene derivatives. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde exhibit significant antimicrobial activity. Chitosan Schiff bases synthesized using this compound have demonstrated activity against both gram-negative and gram-positive bacteria, as well as fungi, indicating their potential in developing new antimicrobial agents (Hamed et al., 2020). Another study highlighted the synthesis of new thiazole and pyrazoline heterocycles with 2-thienylpyrazole moiety derived from the compound, showing both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
Synthetic Methodologies
The compound has been employed in synthetic chemistry for creating novel heterocyclic compounds. For example, it has been used in aminocatalyzed cascade annulation and aromatization sequences to access fully substituted thiophene-2-carbaldehydes and 1H-pyrrole products, showcasing its utility in constructing complex heterocyclic structures (Ni et al., 2016). Additionally, it served as an intermediate in the synthesis of 1-aroylmethylpyrroles, further highlighting its versatility in chemical synthesis (Karousis et al., 2008).
Catalysis and Material Science
The compound has found applications in material science and catalysis. For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, was used as a ligand for coordinating paramagnetic transition metal ions to form single-molecule magnets, indicating its potential in developing new materials for electronic and magnetic applications (Giannopoulos et al., 2014).
Environmental and Analytical Chemistry
Derivatives of this compound have also been explored for their environmental and analytical applications. For example, thiophene-2-carbaldehyde derivatives have been studied as corrosion inhibitors for aluminum alloys in acidic media, demonstrating their potential in protecting metals from corrosion (Arrousse et al., 2022). Additionally, a derivative was synthesized for the spectrophotometric determination of Co(II) in analytical samples, showcasing its application in analytical chemistry (Taher et al., 2022).
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPJDHHPRORAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide](/img/structure/B2597968.png)


![N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/no-structure.png)

![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)


![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2597981.png)


![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2597984.png)
![2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B2597985.png)
